molecular formula C20H22F3N3O3 B10910945 Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate

Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate

Katalognummer: B10910945
Molekulargewicht: 409.4 g/mol
InChI-Schlüssel: GTQPFSSEYKVMBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate is a synthetic chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted at the 1-position with a complex pyrimidine group, making it a valuable scaffold for the development of novel bioactive molecules. The pyrimidine core, a privileged structure in pharmaceuticals, is further functionalized with a 3-methoxyphenyl group and a metabolically stable trifluoromethyl group, which can enhance binding affinity and modulate lipophilicity . The ethyl ester on the piperidine ring offers a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) by hydrolysis to the corresponding acid or conversion to other functional groups . Compounds with similar structural motifs, particularly those containing the trifluoromethylpyrimidine pharmacophore, have been investigated as potent antagonists for various protein targets, demonstrating the potential of this chemical class in probe and therapeutic development . Researchers utilize this chemical as a key building block in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C20H22F3N3O3

Molekulargewicht

409.4 g/mol

IUPAC-Name

ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C20H22F3N3O3/c1-3-29-18(27)14-7-5-9-26(12-14)19-24-16(11-17(25-19)20(21,22)23)13-6-4-8-15(10-13)28-2/h4,6,8,10-11,14H,3,5,7,9,12H2,1-2H3

InChI-Schlüssel

GTQPFSSEYKVMBJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of 4-(3-Methoxyphenyl)-6-(Trifluoromethyl)Pyrimidin-2-Amine

The pyrimidine ring is constructed via a cyclocondensation reaction between 3-methoxybenzamidine and trifluoromethyl β-ketoester derivatives. In a representative procedure, 3-methoxybenzamidine hydrochloride (1.2 equiv) reacts with ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) in anhydrous ethanol under reflux for 12 hours. The reaction is catalyzed by 10 mol% FeCl₃, achieving a 78% isolated yield of 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine.

Critical Parameters:

  • Temperature: 78°C (ethanol reflux)

  • Catalyst: FeCl₃ (10 mol%)

  • Yield: 78%

Chlorination at the 2-Position

The 2-amino group is replaced with chlorine using POCl₃ in dichloroethane. A mixture of 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv) and phosphorus oxychloride (5.0 equiv) is heated at 110°C for 6 hours, yielding 2-chloro-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. Excess POCl₃ is removed via vacuum distillation, and the product is purified by silica gel chromatography (hexane/EtOAc 4:1).

Optimized Conditions:

  • Reagent: POCl₃ (5.0 equiv)

  • Solvent: 1,2-Dichloroethane

  • Temperature: 110°C

  • Yield: 85%

Preparation of Ethyl Piperidine-3-Carboxylate

Esterification of Isonipecotic Acid

Ethyl piperidine-3-carboxylate is synthesized from isonipecotic acid (piperidine-4-carboxylic acid) via Fischer esterification. Isonipecotic acid (1.29 g, 10 mmol) is refluxed with absolute ethanol (50 mL) and thionyl chloride (2.91 mL, 40 mmol) for 48 hours. The reaction proceeds through in situ generation of HCl gas, which catalyzes the esterification.

Reaction Profile:

  • Catalyst: SOCl₂ (4.0 equiv)

  • Temperature: 78°C (reflux)

  • Time: 48 hours

  • Yield: 94%

Characterization Data:

  • ¹H NMR (CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

Coupling of Pyrimidine and Piperidine Moieties

Nucleophilic Aromatic Substitution

The piperidine nitrogen attacks the 2-chloro position of the pyrimidine ring in a SNAr reaction. A mixture of 2-chloro-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (1.0 equiv) and ethyl piperidine-3-carboxylate (1.2 equiv) is heated at 120°C in DMF with K₂CO₃ (2.0 equiv) for 24 hours.

Optimized Protocol:

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 120°C

  • Yield: 67%

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach attaches the 3-methoxyphenyl group post-pyrimidine formation. 2-Chloro-6-(trifluoromethyl)pyrimidine-4-boronic acid (1.0 equiv) reacts with 3-methoxyphenylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of DMF/EtOH at 80°C.

Key Metrics:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: None

  • Yield: 72%

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) of the final compound exhibits characteristic signals:

  • δ 7.42–7.56 (m, 3H, aromatic protons from methoxyphenyl)

  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 3.87 (s, 3H, OCH₃)

Comparative Analysis of Synthetic Methods

MethodKey StepYield (%)Purity (%)Reference
SNAr CouplingPiperidine-pyrimidine bond67>95
Suzuki CouplingMethoxyphenyl attachment7298
Fischer EsterificationPiperidine-3-carboxylate9499

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The trifluoromethyl group is susceptible to hydrolysis under basic conditions. Reactions involving K₂CO₃ or NaOH require strict temperature control (<100°C) to prevent defluorination.

Piperidine Ring Conformation

The chair conformation of the piperidine ring influences coupling efficiency. Molecular modeling studies suggest that axial positioning of the carboxylate ester enhances nucleophilicity at the nitrogen.

Industrial-Scale Considerations

Catalytic Trifluoromethylation

The patent US4650875A describes HF-mediated trifluoromethylation using FeCl₃ (1–10 mol%) under 5–1,200 psig pressure . This method achieves >90% conversion but requires specialized equipment for HF handling.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-1-(4-(3-Methoxyphenyl)-6-(Trifluormethyl)pyrimidin-2-yl)piperidin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Methoxygruppe kann zu entsprechenden Aldehyden oder Säuren oxidiert werden.

    Reduktion: Der Pyrimidinring kann unter bestimmten Bedingungen reduziert werden.

    Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation der Methoxygruppe Methoxybenzoesäure ergeben, während die Reduktion des Pyrimidinrings Dihydropyrimidinderivate ergeben kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-(4-(3-Methoxyphenyl)-6-(Trifluormethyl)pyrimidin-2-yl)piperidin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Dazu können gehören:

    Enzyme: Hemmung oder Modulation der Aktivität von Enzymen, die an Stoffwechselwegen beteiligt sind.

    Rezeptoren: Bindung an Rezeptoren auf Zelloberflächen, um spezifische zelluläre Reaktionen auszulösen.

    Signalwege: Beeinflussung von Signalwegen, die zelluläre Funktionen regulieren.

Wirkmechanismus

The mechanism of action of Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to elicit specific cellular responses.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Table 1: Comparison of Pyrimidine Derivatives
Compound Name Substituents (Pyrimidine Positions 4 and 6) Molecular Weight (g/mol) Key Functional Groups Purity CAS Number
Target Compound 4-(3-methoxyphenyl), 6-CF₃ 409.41 Ethyl ester (-COOEt) 97% 1018051-75-6
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid 4-(3-methoxyphenyl), 6-CF₃ 381.36 Carboxylic acid (-COOH) N/A 870980-07-7
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-CF₃-pyrimidin-2-yl]piperidine-4-carboxylic acid 4-(1,3-dimethylpyrazole), 6-CF₃ 369.35 Carboxylic acid (-COOH) 95% 1006334-19-5

Key Observations :

  • Carboxylic Acid vs. Ester : The target compound’s ethyl ester group enhances lipophilicity compared to the carboxylic acid analogs, which may improve membrane permeability .
  • Pyrazole vs.

Piperidine Ring Modifications

Table 2: Piperidine-Based Analogues
Compound Name Piperidine Substituents Molecular Weight (g/mol) Synthesis Yield CAS Number
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 3-(ethoxycarbonylpropyl), 4-methoxyimino 301.18 84% N/A
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) Fused bicyclic system, ketone at position 2 227.14 60% N/A

Key Observations :

  • Methoxyimino Group: The methoxyimino substituent in the piperidine derivative (Table 2) introduces conformational rigidity, which may restrict rotational freedom compared to the target compound’s flexible ethyl ester .
Table 3: Property Comparison
Compound Name LogP (Predicted) Solubility (mg/mL) Synthetic Complexity
Target Compound 3.8 <0.1 (PBS) Moderate
1-[4-(3-Methoxyphenyl)-6-CF₃-pyrimidin-2-yl]piperidine-3-carboxylic acid 2.1 1.2 (PBS) High
Ethyl 4-((2-cyano-6-CF₃-pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate 4.2 <0.1 (DMSO) High

Key Observations :

  • Lipophilicity : The target compound’s LogP (3.8) is higher than its carboxylic acid analog (LogP 2.1), aligning with the ester group’s contribution to hydrophobicity .

Biologische Aktivität

Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate, a compound with the CAS number 801228-31-9, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate is C20H22F3N3O3C_{20}H_{22}F_{3}N_{3}O_{3}. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a methoxyphenyl moiety, which are significant for its biological activity.

Anti-inflammatory Effects

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. A review highlighted several pyrimidine compounds that inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds similar to Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate demonstrated IC50 values comparable to standard anti-inflammatory drugs like indomethacin .

CompoundIC50 (μM)Comparison DrugED50 (μM)
Compound 3b8.23Indomethacin9.17
Compound 4b9.47Indomethacin9.17
Compound 4dNot specifiedIndomethacin9.17

The mechanisms by which Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate exerts its biological effects may involve modulation of various pathways:

  • Inhibition of COX Enzymes : Similar compounds have shown to inhibit COX-1 and COX-2, leading to reduced production of prostaglandins involved in inflammation .
  • Antiviral Mechanisms : The structural characteristics may allow for interaction with viral proteins or receptors, potentially inhibiting viral replication.

Study on Pyrimidine Derivatives

A study focused on the synthesis and biological evaluation of pyrimidine derivatives revealed that certain modifications led to enhanced antiviral and anti-inflammatory activities. The study utilized high-throughput screening methods to evaluate the efficacy of these compounds against various viral strains . While specific data on Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate is not available, it is reasonable to hypothesize that similar modifications could yield promising results.

Evaluation of Cytotoxicity

In vitro studies have assessed the cytotoxicity of various piperidine derivatives, reporting CC50 values that indicate safety profiles for further development . For instance, certain derivatives showed CC50 values ranging from 54 μM to over 100 μM in different cell lines, suggesting a selective toxicity that could be beneficial for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate, and how are yields optimized?

The compound is typically synthesized via multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyrimidine intermediates are functionalized with trifluoromethyl and methoxyphenyl groups, followed by piperidine ring formation. Yields (~21%) can be improved by optimizing reaction conditions (e.g., solvent polarity, temperature control at 60–80°C, and catalyst selection such as Lewis acids). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • LCMS/HRMS for molecular weight confirmation (e.g., ESIMS m/z 328.2 [M+1] observed in similar compounds) .
  • HPLC for purity assessment (target ≥98%, as demonstrated in analogous syntheses) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidative degradation. Avoid prolonged exposure to moisture, acidic/basic conditions, or high temperatures (>40°C) .

Q. What safety precautions are required when working with this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin, as trifluoromethyl and pyrimidine groups may pose toxicity risks. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can conflicting analytical data (e.g., discrepancies between LCMS and NMR results) be resolved?

Contradictions may arise from residual solvents, tautomerism, or stereochemical ambiguities. Use complementary methods:

  • 2D NMR (COSY, NOESY) to resolve stereochemistry or rotational isomers.
  • X-ray crystallography for absolute configuration confirmation.
  • Repeat LCMS with alternative ionization modes (e.g., APCI vs. ESI) to rule out adduct formation .

Q. What strategies are effective for derivatizing the ethyl ester group to explore structure-activity relationships (SAR)?

Hydrolyze the ester to the carboxylic acid using NaOH/EtOH/H₂O (1:1 v/v) at room temperature, followed by acidification (1N HCl) to precipitate the product. Alternatively, perform transesterification with methanol or amide coupling via EDC/HOBt .

Q. How can computational modeling guide the design of biological assays for this compound?

Use molecular docking (AutoDock, Schrödinger) to predict binding affinity to targets like kinases or GPCRs. QSAR models can prioritize derivatives by correlating substituent electronegativity (e.g., trifluoromethyl) with bioactivity. Validate predictions via SPR (surface plasmon resonance) or enzymatic inhibition assays .

Q. What experimental design principles apply to optimizing reaction conditions for scaled-up synthesis?

Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal conditions for maximizing yield while minimizing byproducts. Statistical tools like ANOVA validate significance .

Q. How can stereochemical outcomes be controlled during piperidine ring formation?

Use chiral catalysts (e.g., BINOL-derived Lewis acids) or enantioselective reagents to direct stereochemistry. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Resolve racemic mixtures using diastereomeric salt crystallization .

Q. What advanced techniques are suitable for studying this compound’s interactions with biological targets?

  • Cryo-EM/X-ray crystallography to resolve binding modes.
  • ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Kinetic assays (e.g., stopped-flow spectroscopy) to measure inhibition constants (Kᵢ) .

Methodological Notes

  • Synthetic Optimization : Prioritize reaction monitoring via TLC or inline IR to track intermediate formation .
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous compounds, avoiding non-peer-reviewed sources like BenchChem .
  • Biological Assays : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay reliability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.